Cas no 1854891-37-4 (1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one)
![1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/1854891-37-4x500.png)
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[2-(1-Methyl-1H-pyrazol-4-yl)-1-pyrrolidinyl]-2-propen-1-one
- 1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
- 1854891-37-4
- Z1938161990
- EN300-5219628
-
- インチ: 1S/C11H15N3O/c1-3-11(15)14-6-4-5-10(14)9-7-12-13(2)8-9/h3,7-8,10H,1,4-6H2,2H3
- InChIKey: YLFATCONVNWIHE-UHFFFAOYSA-N
- SMILES: O=C(C=C)N1CCCC1C1C=NN(C)C=1
計算された属性
- 精确分子量: 205.121512110g/mol
- 同位素质量: 205.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 38.1Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 409.3±34.0 °C(Predicted)
- 酸度系数(pKa): 2.30±0.10(Predicted)
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02974E-50mg |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 90% | 50mg |
$936.00 | 2023-12-19 | |
1PlusChem | 1P02974E-500mg |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 90% | 500mg |
$1062.00 | 2023-12-19 | |
1PlusChem | 1P02974E-5g |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 90% | 5g |
$3082.00 | 2023-12-19 | |
1PlusChem | 1P02974E-250mg |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 90% | 250mg |
$1019.00 | 2023-12-19 | |
1PlusChem | 1P02974E-1g |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 90% | 1g |
$1103.00 | 2023-12-19 | |
1PlusChem | 1P02974E-2.5g |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 90% | 2.5g |
$2102.00 | 2023-12-19 | |
Enamine | EN300-5219628-0.1g |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-5219628-2.5g |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-5219628-5.0g |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-5219628-0.25g |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one |
1854891-37-4 | 95.0% | 0.25g |
$774.0 | 2025-03-15 |
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
3. Back matter
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
6. Book reviews
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
10. Caper tea
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-oneに関する追加情報
Introduction to 1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one (CAS No. 1854891-37-4)
1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 1854891-37-4, belongs to a class of molecules that exhibit potential therapeutic applications, particularly in the area of drug discovery and development. The presence of both pyrazole and pyrrolidine moieties in its structure suggests a high degree of molecular complexity, which may contribute to its biological activity.
The chemical structure of 1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one features a propenone moiety linked to a pyrrolidine ring, which is further substituted with a 1-methylpyrazole group. This arrangement creates a molecule with multiple potential sites for interaction with biological targets, making it an attractive candidate for further investigation. The compound's molecular formula can be represented as C₁₁H₁₄N₄O, highlighting its nitrogen-rich composition, which is often associated with bioactive molecules.
In recent years, there has been growing interest in the development of novel compounds that incorporate pyrazole and pyrrolidine scaffolds due to their demonstrated ability to modulate various biological pathways. These heterocycles are known for their versatility in drug design, offering a scaffold that can be modified to achieve specific pharmacological effects. The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one involves multi-step organic reactions, including condensation and cyclization processes, which are typical for constructing such complex molecules.
One of the most compelling aspects of this compound is its potential role in neurological disorders. Recent studies have suggested that molecules containing the pyrazole moiety may have neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The pyrrolidine ring, on the other hand, is frequently found in drugs that target central nervous system (CNS) receptors. The combination of these two motifs in 1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one could lead to the development of novel therapeutics with enhanced efficacy and reduced side effects.
The pharmacokinetic properties of this compound are also of great interest. Due to its molecular structure, it may exhibit favorable solubility characteristics, which are crucial for drug bioavailability. Additionally, the presence of multiple nitrogen atoms could influence its metabolic pathways, potentially allowing for targeted delivery to specific tissues or organs. These factors make 1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-y]propenone an intriguing subject for further pharmacokinetic studies.
Another area where this compound shows promise is in the treatment of inflammatory diseases. The pyrazole and pyrrolidine scaffolds have been shown to interact with various inflammatory mediators, suggesting that derivatives of this compound could modulate inflammatory responses. In particular, studies have indicated that certain pyrazole derivatives exhibit anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade. The unique structure of 1-[2-(1-methyl-lH-pyrazol-l-l )yl)-l-pyrrolyl]propenone may enable it to interact with these targets in a novel way, offering a new approach to managing inflammation.
Furthermore, the compound's potential application in cancer therapy is under investigation. Molecules containing the pyrazole moiety have been explored as kinase inhibitors, which are critical in cancer treatment due to their ability to block signaling pathways that promote tumor growth. The structural features of 1-[2-(l-methyl-lH-pyrazol-l-l )yl)-l-pyrrolyl]propenone may allow it to inhibit specific kinases or other enzymes involved in cancer progression. Preliminary studies have suggested that derivatives of this class of compounds could exhibit cytotoxic effects against certain cancer cell lines, making them promising candidates for further development.
The synthesis and characterization of 1-[2-(l-methyl-lH-pyrazol-l-l )yl)-l-pyrrolyl]propenone have been refined through advanced chemical methodologies. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been employed to ensure the purity and identity of the compound. These analytical methods are essential for understanding its chemical behavior and for guiding further structural modifications.
The future directions for research on 1-[2-(l-methyl-lH-pyrazol-l-l )yl)-l-pyrrolyl]propenone include exploring its interactions with biological targets at the molecular level. Techniques such as X-ray crystallography and computational modeling can provide insights into how this compound binds to its intended receptors or enzymes. Additionally, preclinical studies will be crucial in evaluating its safety and efficacy before moving into human trials.
In conclusion, 1-[2-(l-methyl-lH-pyrazol-l-l )yl)-l-pyrrolyl]propenone (CAS No. 185489 l -37 -4) is a promising compound with potential applications in various therapeutic areas. Its unique structural features make it an attractive candidate for further research and development in pharmaceuticals. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
1854891-37-4 (1-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one) Related Products
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)
- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)
- 41653-72-9(2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)
- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)
- 1203590-03-7(Pseudoginsenoside PPT(E).)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)
- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)
- 197964-67-3(methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate)
- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)




